

# The Impact of Reglone (Diquat) on Soil Microbial Ecosystems: A Technical Guide

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## Compound of Interest

Compound Name: *Reglone*

Cat. No.: *B022050*

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## Introduction

**Reglone®**, the active ingredient of which is diquat, is a non-selective, fast-acting contact herbicide and desiccant.[1][2] Its mode of action involves the inhibition of Photosystem I in plants, leading to rapid desiccation of green tissues.[3] Upon contact with soil, **Reglone®** is quickly inactivated and shows no residual effect, binding strongly to soil particles.[1][4] While this binding limits its mobility and leaching, questions remain regarding its impact on the complex and vital soil microbial communities. This technical guide provides an in-depth analysis of the current scientific understanding of **Reglone's** effects on the structure and function of soil microbial ecosystems, intended for researchers, scientists, and professionals in related fields.

## Data Presentation: Quantitative Effects of Reglone on Soil Microbes

The following tables summarize the quantitative data from various studies on the impact of **Reglone** (diquat) on key soil microbial parameters.

Table 1: Effect of **Reglone** (Diquat) on Soil Microbial Respiration

Herbicide Concentration (mg/kg)	Soil Type	Incubation Period (days)	Change in Microbial Respiration	Reference
1.3	Pristine Soil	28	No significant impact compared to control	[1]
2.6	Pristine Soil	28	Significant reduction in microbial activity	[1]
3.9	Pristine Soil	28	Significant reduction in microbial activity	[1]

 Table 2: Changes in Soil Enzyme Activities Following **Reglone** Application

Enzyme	Herbicide Treatment	Soil Type	Observation Period	% Change in Activity / Observation	Reference
Dehydrogenase	Reglone 200 SL	Not Specified	Multiple terms	Significant increase in mean activity	<a href="#">[5]</a>
Protease	Reglone 200 SL	Not Specified	Multiple terms	Significant increase in mean activity	<a href="#">[5]</a>
Urease	Reglone 200 SL	Not Specified	Multiple terms	Significant increase in mean activity	<a href="#">[5]</a>
Acid Phosphatase	Reglone 200 SL	Not Specified	Term II	Significant increase (e.g., 53.78 mg PNP kg <sup>-1</sup> d.m. h <sup>-1</sup> )	<a href="#">[5]</a>
Alkaline Phosphatase	Reglone 200 SL	Not Specified	Terms II, IV, V	Significant increase	<a href="#">[5]</a>

Note: The study cited for Table 2 investigated **Reglone** 200 SL in conjunction with another chemical, ElastiQ 550 EC, in some parts of the experiment. The table reflects the reported effects of **Reglone** 200 SL.

Table 3: Impact of Diquat (in combination with Glyphosate) on Soil Microbial Community Structure

Microbial Phylum	Herbicide Combination and Concentration	Soil Type	Observation Period (days)	Key Findings	Reference
Actinobacteria	Glyphosate + Diquat (Low, Medium, High)	Lateritic Paddy Soil	7, 14, 28	Increased abundance	<a href="#">[6]</a>
Proteobacteria	Glyphosate + Diquat (Low, Medium)	Lateritic Paddy Soil	7, 14, 28	Significantly inhibited abundance	<a href="#">[6]</a>

## Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the impact of herbicides on soil microbial communities.

### Soil Sampling and Preparation

- Objective: To obtain representative soil samples for microbial analysis.
- Procedure:
  - Collect soil cores from the top 0-15 cm of the soil profile, as this is the most biologically active zone.[\[7\]](#)
  - In the field, combine multiple subsamples to create a composite sample for each experimental plot to ensure representativeness.
  - Transport samples to the laboratory in a cooled container to minimize changes in the microbial community.
  - Sieve the soil through a 2 mm mesh to remove stones, roots, and large organic debris.

- Store a portion of the fresh soil at 4°C for enzyme and respiration assays, and another portion at -20°C or -80°C for molecular analysis (DNA extraction).<sup>[1]</sup>

## Determination of Soil Microbial Respiration

- Objective: To measure the overall metabolic activity of the soil microbial community.
- Principle: Microbial respiration is determined by measuring the amount of carbon dioxide (CO<sub>2</sub>) produced by microorganisms over a specific period.
- Procedure (Alkali Trap Method):
  - Place a known weight of pre-incubated, moist soil into a sealed incubation vessel.
  - Include a separate vial containing a known concentration of sodium hydroxide (NaOH) solution to trap the CO<sub>2</sub> produced.
  - Incubate the vessels at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-72 hours).<sup>[1]</sup>
  - After incubation, precipitate the carbonate in the NaOH solution with barium chloride (BaCl<sub>2</sub>).
  - Titrate the remaining NaOH with a standardized acid (e.g., hydrochloric acid - HCl) to determine the amount of CO<sub>2</sub> evolved.

## Soil DNA Extraction for Metagenomic Analysis

- Objective: To isolate high-quality microbial DNA from soil samples for downstream molecular analyses like PCR and sequencing.
- Principle: This protocol involves cell lysis to release DNA, followed by purification to remove inhibitors such as humic acids.
- Procedure (Modified CTAB Method):
  - Homogenize a soil sample (e.g., 0.5 g) in a lysis buffer containing CTAB (cetyltrimethylammonium bromide) and other reagents to break open microbial cells.

- Mechanically disrupt the cells further using bead beating.
- Incubate the mixture at an elevated temperature (e.g., 65°C) to enhance lysis.
- Purify the DNA by sequential extractions with phenol-chloroform-isoamyl alcohol and chloroform-isoamyl alcohol to remove proteins and other cellular debris.
- Precipitate the DNA from the aqueous phase using isopropanol or ethanol.
- Wash the DNA pellet with 70% ethanol to remove residual salts.
- Resuspend the purified DNA in a sterile buffer (e.g., TE buffer or sterile water).
- Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

## 16S rRNA and ITS Gene Amplicon Sequencing

- Objective: To characterize the bacterial and fungal community composition, respectively.
- Procedure:
  - PCR Amplification: Amplify specific variable regions of the 16S rRNA gene (for bacteria) or the Internal Transcribed Spacer (ITS) region (for fungi) from the extracted soil DNA using universal primers.
  - Library Preparation: Attach sequencing adapters and barcodes to the PCR products to prepare a sequencing library. This allows for the pooling of multiple samples in a single sequencing run.
  - Sequencing: Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina MiSeq).
  - Bioinformatic Analysis:
    - Process the raw sequencing reads to remove low-quality sequences and adapters.

- Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) based on sequence similarity.
- Assign taxonomy to each OTU/ASV by comparing the sequences to a reference database (e.g., Greengenes, SILVA for 16S rRNA; UNITE for ITS).
- Analyze the diversity (alpha and beta diversity) and composition of the microbial communities.

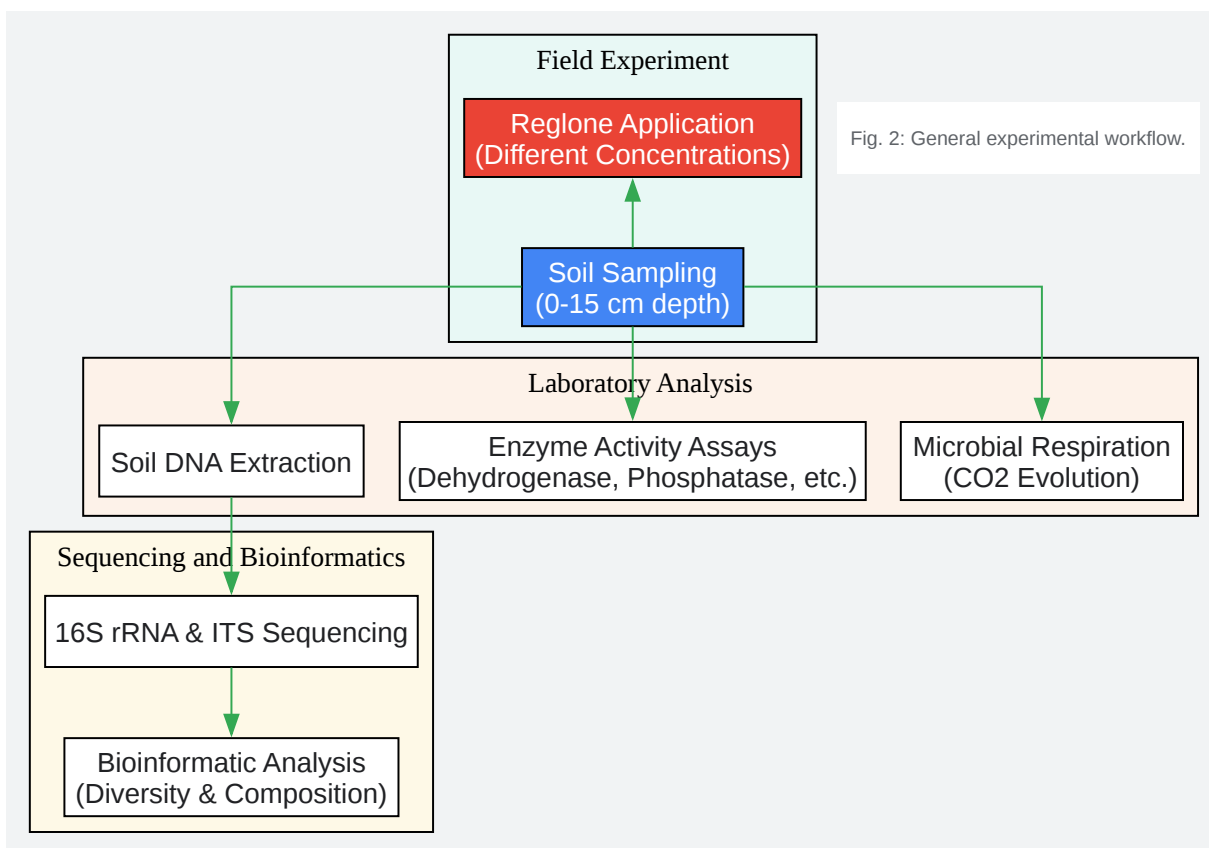
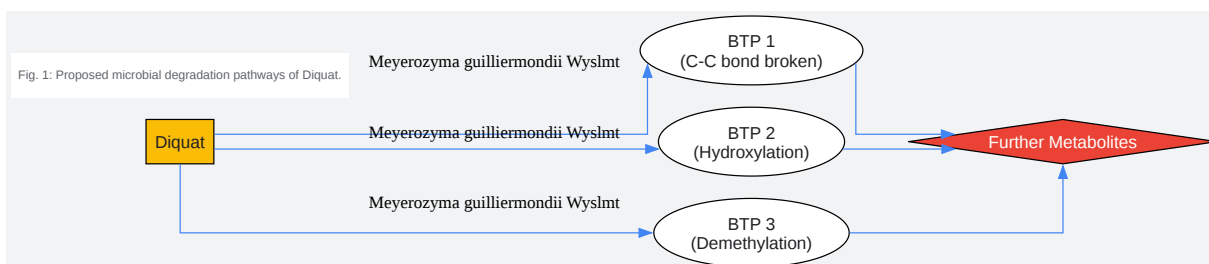
## Soil Enzyme Activity Assays

- Objective: To quantify the activity of specific enzymes involved in nutrient cycling.
- General Principle: Soil is incubated with a specific substrate for the enzyme of interest. The amount of product formed is then measured colorimetrically.
- Dehydrogenase Activity (DHA):
  - Substrate: 2,3,5-triphenyltetrazolium chloride (TTC).
  - Product: Triphenyl formazan (TPF).
  - Procedure: Incubate soil with TTC solution. The TPF produced is extracted with methanol and quantified spectrophotometrically at 485 nm.[8] The results are typically expressed as  $\mu\text{g TPF g}^{-1} \text{ soil hr}^{-1}$ . [9]
- Phosphatase Activity (Acid and Alkaline):
  - Substrate: p-nitrophenyl phosphate (pNP-P).
  - Product: p-nitrophenol (pNP).
  - Procedure: Incubate soil with pNP-P solution at a specific pH (acidic for acid phosphatase, alkaline for alkaline phosphatase). The pNP released is extracted and measured spectrophotometrically at 400-410 nm.[5][10] Results are expressed as  $\mu\text{g pNP g}^{-1} \text{ soil h}^{-1}$ .
- Urease Activity:

- Substrate: Urea.
- Product: Ammonium ( $\text{NH}_4^+$ ).
- Procedure: Incubate soil with a urea solution. The ammonium produced is extracted with a potassium chloride (KCl) solution and determined colorimetrically.<sup>[7]</sup> Results are expressed as  $\mu\text{g NH}_4^+\text{-N g}^{-1} \text{ soil h}^{-1}$ .

## Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to the study of **Reglone**'s impact on soil microbes.



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